molecular formula C16H18N2O2S B6062417 3-allyl-2-(benzylthio)-5-ethyl-6-hydroxy-4(3H)-pyrimidinone

3-allyl-2-(benzylthio)-5-ethyl-6-hydroxy-4(3H)-pyrimidinone

Cat. No. B6062417
M. Wt: 302.4 g/mol
InChI Key: LMFKYVISNHAPRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-2-(benzylthio)-5-ethyl-6-hydroxy-4(3H)-pyrimidinone is a chemical compound that is widely used in scientific research. It is a pyrimidine derivative that has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-allyl-2-(benzylthio)-5-ethyl-6-hydroxy-4(3H)-pyrimidinone is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of certain enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
The compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. It has also been found to have neuroprotective effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 3-allyl-2-(benzylthio)-5-ethyl-6-hydroxy-4(3H)-pyrimidinone in lab experiments is its wide range of biological activities. It can be used to study a variety of biological processes, including inflammation, cancer, and neurodegenerative diseases. However, one limitation is its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research involving 3-allyl-2-(benzylthio)-5-ethyl-6-hydroxy-4(3H)-pyrimidinone. One area of interest is the development of new synthetic methods for the compound that would improve its yield and purity. Another area of research is the evaluation of its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its effects on various biological processes.

Synthesis Methods

The synthesis of 3-allyl-2-(benzylthio)-5-ethyl-6-hydroxy-4(3H)-pyrimidinone involves the reaction of 2-amino-4-benzylthio-5-ethyl-6-hydroxypyrimidine with allyl bromide in the presence of potassium carbonate. This reaction leads to the formation of the desired compound in good yield.

Scientific Research Applications

The compound has been widely used in scientific research as a tool to study a variety of biological processes. It has been found to have anti-inflammatory, antitumor, and antioxidant properties. It has also been used to study the role of pyrimidine derivatives in the regulation of gene expression.

properties

IUPAC Name

2-benzylsulfanyl-5-ethyl-6-hydroxy-3-prop-2-enylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-3-10-18-15(20)13(4-2)14(19)17-16(18)21-11-12-8-6-5-7-9-12/h3,5-9,19H,1,4,10-11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFKYVISNHAPRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N(C1=O)CC=C)SCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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